molecular formula C8H18N2O3 B2752673 tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate CAS No. 849815-37-8

tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate

Cat. No.: B2752673
CAS No.: 849815-37-8
M. Wt: 190.243
InChI Key: CUFWQCDBEALMAQ-LURJTMIESA-N
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Description

tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate: is a chemical compound known for its role as a protecting group in organic synthesis. It is commonly used to protect amino groups during chemical reactions to prevent unwanted side reactions. This compound is particularly valuable in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (2S)-1-amino-3-hydroxypropan-2-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the protecting group, typically using hydrogenation or other reducing agents.

    Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like hydrochloric acid or trifluoroacetic acid are used to remove the tert-butyl group.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the free amine.

    Substitution: Formation of the deprotected amine or other substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate is widely used in organic synthesis as a protecting group for amino acids and peptides. It helps in the stepwise synthesis of complex molecules by protecting reactive amino groups.

Biology: In biological research, this compound is used to modify peptides and proteins, allowing for the study of protein structure and function. It is also used in the synthesis of peptide-based drugs.

Medicine: The compound is used in the pharmaceutical industry for the synthesis of peptide drugs and other bioactive molecules. It helps in improving the stability and bioavailability of these drugs.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications.

Mechanism of Action

The primary mechanism of action of tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate is to protect amino groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary to achieve the desired product.

Comparison with Similar Compounds

    tert-Butyl carbamate: Another protecting group used for amino acids and peptides.

    Benzyl carbamate: Used for similar purposes but offers different stability and reactivity profiles.

    Fmoc (9-fluorenylmethoxycarbonyl): A widely used protecting group in peptide synthesis, offering orthogonal protection strategies.

Uniqueness: tert-Butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate is unique due to its specific steric properties and stability under various reaction conditions. It provides effective protection for amino groups while being easily removable under mild conditions, making it highly valuable in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-amino-3-hydroxypropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5,9H2,1-3H3,(H,10,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFWQCDBEALMAQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl tert-butyl (3-hydroxypropane-1,2-diyl)biscarbamate (400 mg, 1.23 mmol) was dissolved in methanol (12.3 mL) and put under a hydrogen atmosphere with 3 cycles of evacuation and hydrogen balloon flushing. The reaction mixture was stirred at room temperature under a hydrogen atmosphere for 2 hours, and then filtered through CELITE. The filtrate was concentrated under reduced pressure to afford tert-butyl 1-amino-3-hydroxypropan-2-ylcarbamate. MS ESI calcd. for C8H19N2O3 [M+H]+ 191. found 191. 1H NMR (500 MHz, CDCl3) δ 5.25 (s, 1H), 3.87 (d, J=10.0 Hz, 1H), 3.71 (d, J=10.5 Hz, 1H), 3.59-3.63 (m, 1H), 3.08 (d, J=10.6 Hz, 1H), 2.90 (d, J=10.1 Hz, 1H), 1.84 (s, 2H), 1.45 (s, 9H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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